molecular formula C12H17N5O B13950838 2-tert-butyl-1-cyano-3-(6-methoxypyridin-3-yl)guanidine CAS No. 60560-10-3

2-tert-butyl-1-cyano-3-(6-methoxypyridin-3-yl)guanidine

Cat. No.: B13950838
CAS No.: 60560-10-3
M. Wt: 247.30 g/mol
InChI Key: YGXRGUVJORFSCM-UHFFFAOYSA-N
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Description

2-tert-butyl-1-cyano-3-(6-methoxypyridin-3-yl)guanidine is an organic compound with a complex structure that includes a tert-butyl group, a cyano group, and a methoxypyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-butyl-1-cyano-3-(6-methoxypyridin-3-yl)guanidine typically involves multiple steps. One common method involves the reaction of tert-butylamine with a suitable precursor, such as a cyano-substituted pyridine derivative, under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

2-tert-butyl-1-cyano-3-(6-methoxypyridin-3-yl)guanidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

2-tert-butyl-1-cyano-3-(6-methoxypyridin-3-yl)guanidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-tert-butyl-1-cyano-3-(6-methoxypyridin-3-yl)guanidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its methoxypyridinyl group, in particular, differentiates it from other similar compounds and contributes to its unique reactivity and interactions .

Properties

CAS No.

60560-10-3

Molecular Formula

C12H17N5O

Molecular Weight

247.30 g/mol

IUPAC Name

2-tert-butyl-1-cyano-3-(6-methoxypyridin-3-yl)guanidine

InChI

InChI=1S/C12H17N5O/c1-12(2,3)17-11(15-8-13)16-9-5-6-10(18-4)14-7-9/h5-7H,1-4H3,(H2,15,16,17)

InChI Key

YGXRGUVJORFSCM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N=C(NC#N)NC1=CN=C(C=C1)OC

Origin of Product

United States

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